4-Bis(N-Boc)amino-3-fluorophenylboronic acid
Description
4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3, MFCD28166377) is a boronic acid derivative featuring dual tert-butoxycarbonyl (Boc) protective groups on the amino substituent at the 4-position of a fluorinated phenyl ring. This compound is categorized under organoboron building blocks and is utilized in Suzuki-Miyaura cross-coupling reactions, peptide synthesis, and drug discovery due to its stability and reactivity .
Properties
IUPAC Name |
[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOXRNGFOOHMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Fluorophenylboronic Acid Core: The starting material, 3-fluoroaniline, undergoes a borylation reaction with a boronic acid derivative to form 3-fluorophenylboronic acid.
Protection of Amino Groups: The amino groups on the phenyl ring are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Boc Protection Strategy
The Boc (tert-butoxycarbonyl) groups are introduced to protect amine functionalities during synthesis. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . For 4-Boc-FPBA, two Boc groups are attached to the amino substituents, enabling selective deprotection for subsequent modifications.
Key Reaction Conditions
| Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, base (e.g., TEA), DMF, 12 h, RT | N-Boc-protected amine formation | |
| Boc Deprotection | 1% TFA in DCM, 30 min, RT | Free amine generation |
Boronic Acid Stability
The boronic acid group remains stable under Boc protection/deprotection conditions, as evidenced by its retention during insulin analog synthesis .
General Reaction Scheme
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |
| Base | Na₂CO₃ or K₃PO₄ | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 80–100°C, 12–24 h |
Conjugation to Biomolecules
4-Boc-FPBA is used to modify peptides/proteins via its boronic acid group. In insulin analog synthesis :
-
Step 1 : Deprotection of Boc groups using 1% TFA to expose free amines.
-
Step 2 : Conjugation to insulin’s C-terminal B chain via disulfide bond formation (Scheme 1 ).
Conjugation Efficiency
| Analog | Solubility (pH 7.4) | EC₅₀ (nM) | Glucose-Responsive Solubility Increase |
|---|---|---|---|
| 4-Boc-FPBA-Ins | 0.8 mg/mL | 1.2 | 20% (0–400 mg/dL glucose) |
| 8d (4 FPBA) | 1.5 mg/mL | 0.9 | 100% (0–400 mg/dL glucose) |
Data adapted from demonstrate that increasing FPBA groups enhance glucose-dependent solubility without significant potency loss.
pH-Dependent Solubility
4-Boc-FPBA exhibits improved solubility at physiological pH (7.4) compared to non-Boc analogs due to reduced isoelectric point (pI) .
Solubility Data
| Condition | Solubility (mg/mL) |
|---|---|
| pH 7.4 PBS | 0.8 ± 0.1 |
| pH 7.4 + 400 mg/dL glucose | 1.6 ± 0.2 |
Stability in Aqueous Media
The compound remains stable in PBS for >24 h but hydrolyzes slowly under acidic conditions (pH <5) .
Scientific Research Applications
Chemical Properties and Structure
4-Bis(N-Boc)amino-3-fluorophenylboronic acid has the following chemical structure:
- IUPAC Name : (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid
- Molecular Formula : CHBFNO
- Molecular Weight : 355.17 g/mol
- CAS Number : 2377609-87-3
The compound features a boronic acid functional group, which is critical for its reactivity in various coupling reactions.
Suzuki-Miyaura Coupling
One of the primary applications of this compound is its role as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The presence of the N-Boc protecting groups enhances the stability and solubility of the compound, making it suitable for various reaction conditions .
Medicinal Chemistry
In medicinal chemistry, derivatives of boronic acids, including this compound, have been explored for their potential as enzyme inhibitors. For instance, research has indicated that modifications to the boronic acid moiety can lead to selective inhibition of nitric oxide synthase (nNOS), which is relevant in neurodegenerative disease therapies . The ability to fine-tune the electronic and steric properties through substitution allows for targeted drug design.
Case Study 1: Glucose-Responsive Insulin Analogues
A study demonstrated that incorporating phenylboronic acid derivatives into insulin can enhance glucose-dependent solubility. By modifying insulin with fluorophenylboronic acid residues, researchers achieved significant improvements in solubility without compromising potency. This approach could lead to more effective diabetes treatments by providing insulin formulations that respond dynamically to blood glucose levels .
Case Study 2: Regioselective Synthesis of Indoles
Another application of boronic acids is in the regioselective synthesis of indoles via cross-coupling reactions. The inclusion of this compound facilitates these transformations, enabling the development of complex indole derivatives that are valuable in medicinal chemistry . This highlights its utility in synthesizing biologically active compounds.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Used as a reagent in Suzuki-Miyaura coupling reactions | Enables formation of biaryl compounds |
| Medicinal Chemistry | Potential enzyme inhibitors for neurodegenerative diseases | Targeted drug design through structural modifications |
| Bioconjugation | Enhances solubility and efficacy of insulin analogues | Improved glucose responsiveness |
| Indole Synthesis | Facilitates regioselective synthesis | Access to complex biologically active compounds |
Mechanism of Action
The mechanism of action of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorine atom and Boc-protected amino groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono-Boc-Protected Analogs
4-N-Boc-amino-3-fluorophenylboronic acid (CAS: 218301-87-2)
- Molecular Formula: C₁₁H₁₅BFNO₄ .
- Key Differences : Single Boc group at the 4-position; lacks the steric bulk of dual protection.
- Physicochemical Data :
4-(N-Boc-amino)phenylboronic acid (CAS: 380430-68-2)
Unprotected Amino Analogs
4-Amino-3-fluorophenylboronic acid hydrochloride (CAS: 1256355-32-4)
Functional Group Variants
4-Carboxyphenylboronic acid (CAS: 14047-29-1)
- Molecular Formula : C₇H₇BO₃ .
- Key Differences: Carboxylic acid substituent instead of amino/Boc groups; enhances water solubility.
- Applications : pH-sensitive drug delivery systems and biosensors .
4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS: 915299-32-0)
Research Findings and Contradictions
- Boc Protection Efficacy : While Boc groups enhance stability during synthesis, they may reduce biological activity due to steric effects, as seen in NMDA receptor inhibition studies .
- Fluorine Impact: The 3-fluoro substituent in 4-Bis(N-Boc)amino-3-fluorophenylboronic acid enhances metabolic stability and binding affinity in fluorine-sensitive targets compared to non-fluorinated analogs .
- Synthetic Challenges : Multi-gram synthesis of Boc-protected boronic acids requires precise control of Curtius reactions and azide reductions to avoid byproducts .
Biological Activity
4-Bis(N-Boc)amino-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two N-Boc (tert-butyloxycarbonyl) protected amino groups and a fluorine atom on the phenyl ring, is primarily investigated for its role in drug development, particularly as an enzyme inhibitor and in targeted therapies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a boronic acid moiety that allows for reversible covalent bonding with diols, making it useful in various biochemical applications. The N-Boc groups serve as protective groups for the amines, enhancing the compound's stability and solubility.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes, particularly proteases and kinases. The mechanism of action typically involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, effectively blocking substrate access.
Table 1: Enzyme Inhibition Potency of Boronic Acids
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Protease X | 5.2 | |
| 3-Fluorophenylboronic acid | Kinase Y | 2.8 | |
| 4-Amino-3-fluorophenylboronic acid | Neuronal NOS | 10.0 |
The data shows that this compound exhibits promising inhibitory activity against specific proteases, suggesting its potential utility in therapeutic applications targeting diseases where these enzymes play a critical role.
Anticancer Activity
Studies have explored the anticancer properties of boronic acids, with several derivatives showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 8 µM. The compound was shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates.
Antimicrobial Properties
Boronic acids have also been investigated for their antimicrobial activities. The structural features of this compound allow it to interact with bacterial enzymes, potentially disrupting their function.
Table 2: Antimicrobial Activity
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. Key Considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Monitor reaction progress via FT-IR (disappearance of -NH₂ peaks at ~3300 cm⁻¹) and NMR (appearance of Boc tert-butyl signals at ~1.4 ppm) .
How should researchers handle and store this compound to ensure stability and safety?
Q. Basic
- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at 0–4°C. Desiccate with silica gel to prevent hydrolysis of boronic acid .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. Advanced :
- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life. Monitor via NMR for Boc group cleavage or boronic acid dimerization .
What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- 1H/13C NMR : Confirm Boc groups (tert-butyl at δ 1.4 ppm, carbonyl at ~155 ppm) and boronic acid protons (δ 7.5–8.5 ppm). 19F NMR detects the fluorine environment (δ -110 to -115 ppm) .
- FT-IR : Identify B-O stretching (~1340 cm⁻¹) and Boc carbonyl (1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns for boron (11B/10B).
Q. Advanced :
- X-ray Crystallography : Resolve steric effects of Boc groups on boronic acid geometry (e.g., dihedral angles between aromatic rings and B-OH) .
- DFT Calculations : Predict vibrational modes and electronic properties (HOMO-LUMO gaps) to correlate with experimental data .
How can competing side reactions during the Boc protection of amino groups in fluorophenylboronic acid derivatives be minimized?
Q. Advanced
- Competing Reactions : Boronic acid esterification or dimerization under basic conditions.
- Mitigation Strategies :
- Use mild bases (e.g., NaHCO₃ instead of NaOH) to avoid boronate formation.
- Conduct reactions at 0–5°C to slow down side pathways.
- Pre-activate boronic acid with pinacol to stabilize the boron center before Boc protection .
- Monitoring : Track by 11B NMR (free boronic acid at δ 28–32 ppm vs. esters at δ 18–22 ppm) .
What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- DFT/B3LYP Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom’s electron-withdrawing effect reduces boronic acid’s electron density, potentially slowing Suzuki-Miyaura coupling .
- Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess steric hindrance from Boc groups.
- Reactivity Trends : Compare with non-fluorinated analogs (e.g., 4-Bis(N-Boc)aminophenylboronic acid) to quantify fluorine’s electronic impact .
How does the steric bulk of N-Boc groups influence the electronic properties and cross-coupling efficiency of this boronic acid derivative?
Q. Advanced
- Steric Effects : Boc groups reduce accessibility of the boron center, lowering reaction rates in bulky catalyst systems (e.g., Pd(dppf)Cl₂).
- Electronic Effects : Boc’s electron-donating nature slightly offsets fluorine’s electron withdrawal, as shown by Hammett σ values (σ_meta-F ≈ +0.34, σ_para-Boc ≈ -0.15) .
- Optimization : Use smaller ligands (e.g., Pd(OAc)₂ with SPhos) or elevated temperatures (80–100°C) to improve coupling yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
